Regiochemical Differentiation: 2-Position vs. 3-Position Substitution Confers Distinct Lipophilicity and pKa
The target compound (2-substituted regioisomer) exhibits a predicted LogP of −0.48, whereas the 3-substituted positional isomer (CAS 1353960-99-2) has a predicted LogP of −0.2211—a difference of +0.26 log units, indicating the 3-isomer is measurably more lipophilic . Additionally, the 3-position isomer has a predicted pKa of 14.76±0.10, while the 2-substituted scaffold places the basic amine in a different steric and electronic environment that alters protonation state at physiological pH . This regiochemical distinction is non-trivial: Merck's 1,3,4-trisubstituted pyrrolidine CCR5 antagonist series established that the 2-position substituent vector is essential for high-affinity receptor binding (IC50 values as low as 0.06 nM for optimized 2-substituted analogs) [1].
| Evidence Dimension | Predicted LogP (lipophilicity) and pKa |
|---|---|
| Target Compound Data | LogP −0.48; pKa not directly reported for this regioisomer |
| Comparator Or Baseline | 3-position isomer (CAS 1353960-99-2): LogP −0.2211; pKa 14.76±0.10 |
| Quantified Difference | ΔLogP = +0.26 (3-isomer more lipophilic); pKa data available only for 3-isomer |
| Conditions | Predicted values from ChemSrc / ChemicalBook databases |
Why This Matters
The 2-position regioisomer is the scaffold geometry validated in the CCR5 antagonist pharmacophore, making the target compound the relevant procurement choice for CCR5-targeted research rather than the 3-substituted isomer.
- [1] Zhuo, Y.; Kong, R.; Cong, X.J.; Chen, W.Z.; Wang, C.X. Three-dimensional QSAR analyses of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. Eur. J. Med. Chem. 2008, 43, 2724–2734. BindingDB IC50 range 0.06–34 nM for 2-substituted pyrrolidine CCR5 antagonists. View Source
